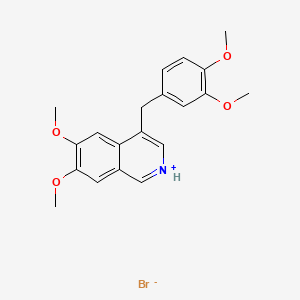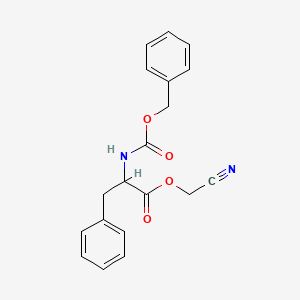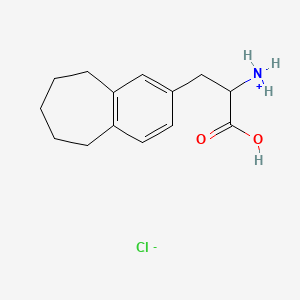
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C11H13ClO4S. It is a derivative of phenylpropanoic acid and contains a chlorosulfonyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate typically involves the reaction of 4-chlorosulfonylphenylpropanoic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Carboxylic Acid and Alcohol: Products of hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific amino acid residues, such as serine or cysteine, in the active sites of enzymes, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Chlorosulfonyl)phenyl)propanoic acid: Similar structure but lacks the ester group.
4-(Chlorosulfonyl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid.
Chlorosulfonyl isocyanate: Contains an isocyanate group instead of an ester.
Uniqueness
3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate is unique due to the presence of both the chlorosulfonyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClO4S- |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,10(13)14)7-8-3-5-9(6-4-8)17(12,15)16/h3-6H,7H2,1-2H3,(H,13,14)/p-1 |
InChI-Schlüssel |
YSILVATURWPANH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)
![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)

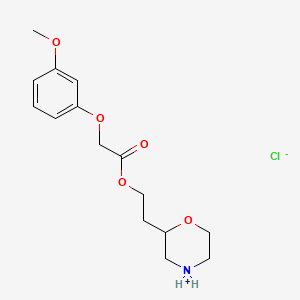
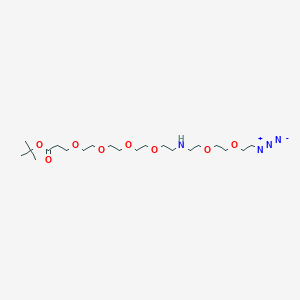
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)
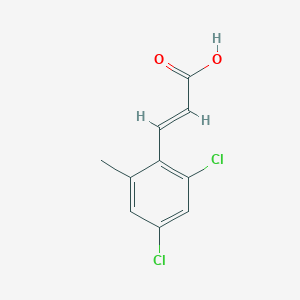
![Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]](/img/structure/B13728836.png)
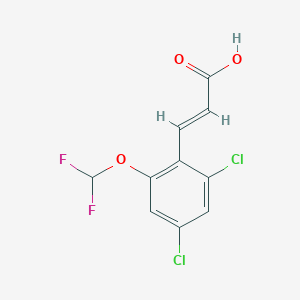
![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)

